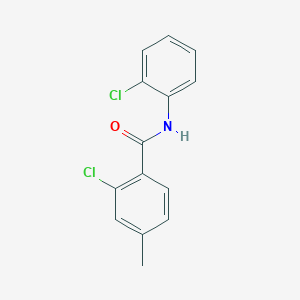![molecular formula C13H10N4O B5873348 2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol, commonly known as PTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTT is a triazole derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been investigated to explore its potential applications.
Wirkmechanismus
The mechanism of action of PTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. PTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PTT has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
PTT has been shown to have several biochemical and physiological effects, including the inhibition of various enzymes and proteins, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. PTT has also been shown to have antifungal and antibacterial properties and to be a potential fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
PTT has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. PTT is also relatively easy to synthesize using several methods. However, PTT has some limitations for lab experiments, including its potential toxicity and the need for further investigation of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on PTT, including the investigation of its potential applications in drug delivery systems, the development of new synthetic methods for PTT, and the exploration of its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to determine the potential side effects and toxicity of PTT and to investigate its mechanism of action in more detail.
Synthesemethoden
PTT can be synthesized using several methods, including the reaction of 2-aminopyridine with 3,5-dibromo-4-hydroxybenzaldehyde, followed by cyclization with sodium azide and reduction with sodium borohydride. Another method involves the reaction of 2-aminopyridine with 4-hydroxybenzaldehyde, followed by cyclization with sodium azide and reduction with sodium borohydride. PTT can also be synthesized using the Huisgen cycloaddition reaction between 2-azido-5-(2-pyridinyl)-1H-1,2,4-triazole and 4-hydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
PTT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PTT has been investigated for its anticancer, antifungal, and antibacterial properties. PTT has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. In analytical chemistry, PTT has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Eigenschaften
IUPAC Name |
2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-11-7-2-1-5-9(11)12-15-13(17-16-12)10-6-3-4-8-14-10/h1-8,18H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFGQFLZWWLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)

![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)

